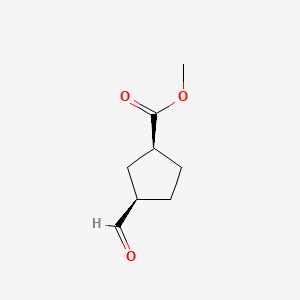

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate

Description

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is a cyclopentane derivative featuring two key functional groups: a formyl group (-CHO) at the 3-position and a methyl ester (-COOCH₃) at the 1-position. Its stereochemistry, defined by the (1S,3R) configuration, plays a critical role in its reactivity and applications in asymmetric synthesis. The compound’s molecular formula is C₈H₁₀O₃, with a molecular weight of 156.079 g/mol (calculated from isotopic mass) . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors, making it moderately polar but less hydrophilic than compounds with hydroxyl or amine groups. The three rotatable bonds (formyl, ester, and cyclopentane substituents) contribute to its conformational flexibility .

Properties

IUPAC Name |

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVYLYFSTLOVFO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514188 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65553-68-6 | |

| Record name | Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Methyl (1S,3R)-3-carboxylcyclopentane-1-carboxylate.

Reduction: Methyl (1S,3R)-3-hydroxymethylcyclopentane-1-carboxylate.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between methyl (1S,3R)-3-formylcyclopentane-1-carboxylate and its analogs, focusing on stereochemistry, functional groups, and applications.

Key Findings:

Stereochemical Impact :

- The (1S,3R) configuration of the target compound distinguishes it from its (1R,3R) diastereomer, which may exhibit divergent biological activity or synthetic utility. For example, in asymmetric catalysis, the (1S,3R) form could favor specific transition states inaccessible to the (1R,3R) isomer .

- Brominated analogs, such as methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate, leverage stereochemistry to control regioselectivity in nucleophilic substitutions .

Functional Group Variations: Replacement of the formyl group with bromine (e.g., in bromomethyl or bromo derivatives) shifts reactivity toward electrophilic or radical pathways. Brominated derivatives are pivotal in cross-coupling reactions, whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) . The Boc-protected amino derivative (C₁₂H₂₁NO₄) introduces a masked amine group, enabling controlled deprotection for peptide bond formation .

Synthetic Utility :

- Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is a precursor in prostaglandin and terpene synthesis due to its bicyclic framework and chiral centers .

- In contrast, the tert-butyl carbamate derivative (EP 1 763 351 B9) is utilized in kinase inhibitor synthesis, where the bulky tert-butyl group enhances solubility and stability .

Research Findings and Data

Thermal and Solubility Properties

- Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate: Limited experimental data are available, but its calculated LogP (estimated ~1.2) suggests moderate lipophilicity, suitable for organic-phase reactions .

- Brominated Analogs : Higher molecular weights (e.g., 221.09 g/mol for the bromomethyl derivative) correlate with increased melting points and reduced solubility in polar solvents .

Reactivity in Amide Bond Formation

- The target compound’s formyl group is less reactive in peptide couplings compared to Boc-protected amines. For instance, tert-butyl((1R,3S)-3-isopropyl-3-cyclopentyl)carbamate (EP 1 763 351 B9) undergoes efficient amidation using BOP reagents, whereas the formyl derivative requires prior oxidation to a carboxylic acid .

Biological Activity

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications in various fields of research.

Overview of the Compound

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate has the chemical formula and features a cyclopentane ring with a formyl group and a carboxylate ester. Its unique stereochemistry contributes to its reactivity and interactions with biological systems.

Synthesis and Characterization

The synthesis of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate can be achieved through several methods, including:

- Using L-aspartic acid : This method involves hydrogenation, hydrolysis, and cyclization steps to yield the desired product with high enantioselectivity.

- Reaction with ethyl (dimethylamino)sulfonium ylide : This approach utilizes strong bases to produce the compound from 3,5-dimethylcyclopent-2-enone.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the identity and purity of the compound.

Biological Properties

Research indicates that methyl (1S,3R)-3-formylcyclopentane-1-carboxylate exhibits several biological activities:

- Anti-inflammatory effects : Studies have shown that this compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anti-tumor activity : Preliminary investigations indicate that it may have cytotoxic effects on certain cancer cell lines.

- Antimicrobial properties : The compound has demonstrated activity against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Anti-tumor | Cytotoxic effects on cancer cell lines |

| Antimicrobial | Activity against various microbial strains |

The mechanism by which methyl (1S,3R)-3-formylcyclopentane-1-carboxylate exerts its biological effects involves interactions with specific molecular targets:

- Enzyme inhibition : It has been reported to interact with enzymes such as acetylcholinesterase and monoamine oxidase, potentially modulating their activity.

- Influence on biochemical pathways : By acting as an inhibitor or activator in metabolic pathways, it can alter cellular responses relevant to inflammation and tumor progression .

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate:

-

Anti-inflammatory Study :

- A study demonstrated that the compound reduced levels of TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

-

Anti-cancer Research :

- In vitro studies revealed that methyl (1S,3R)-3-formylcyclopentane-1-carboxylate induced apoptosis in breast cancer cells through the activation of caspase pathways.

Applications in Research and Industry

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate serves as a valuable building block in organic synthesis. Its applications extend to:

- Pharmaceuticals : Investigated as a precursor for developing new anti-inflammatory and anti-cancer drugs.

- Agrochemicals : Potential use in synthesizing pesticides or herbicides due to its biological activity.

- Cosmetics : Explored for incorporation into formulations due to its antimicrobial properties .

Limitations and Future Directions

Despite its promising biological activities, methyl (1S,3R)-3-formylcyclopentane-1-carboxylate faces challenges such as:

- Potency : Its relatively low potency necessitates the development of more effective analogs.

- Safety Concerns : High doses have been associated with liver damage and kidney dysfunction in animal studies.

Future research should focus on optimizing its structure for enhanced efficacy and exploring additional therapeutic applications across various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.